3-[4-(2-Fluorophenyl)sulfonylpiperazin-1-yl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(2-Fluorophenyl)sulfonylpiperazin-1-yl]propanoic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as FSP-1 and is a piperazine derivative that has been extensively studied for its pharmacological properties.
Wissenschaftliche Forschungsanwendungen
3-[4-(2-Fluorophenyl)sulfonylpiperazin-1-yl]propanoic acid has been extensively studied for its potential therapeutic applications. It has been shown to have antidepressant, anxiolytic, and antinociceptive properties in animal models. FSP-1 has also been investigated for its potential use in treating neuropathic pain, as it has been shown to reduce pain sensitivity in rats. Additionally, FSP-1 has been studied for its potential use in treating alcohol addiction, as it has been shown to reduce alcohol intake in rats.
Wirkmechanismus
The exact mechanism of action of 3-[4-(2-Fluorophenyl)sulfonylpiperazin-1-yl]propanoic acid is not fully understood. However, it is believed to act as a modulator of the glutamatergic system, which is involved in the regulation of mood, pain, and addiction. FSP-1 has been shown to increase the levels of certain neurotransmitters, such as serotonin and norepinephrine, which are involved in the regulation of mood.
Biochemical and Physiological Effects:
Studies have shown that 3-[4-(2-Fluorophenyl)sulfonylpiperazin-1-yl]propanoic acid has a variety of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters, such as serotonin and norepinephrine, which are involved in the regulation of mood. FSP-1 has also been shown to reduce pain sensitivity in rats, suggesting that it may have analgesic properties. Additionally, FSP-1 has been shown to reduce alcohol intake in rats, suggesting that it may have potential for use in treating alcohol addiction.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-[4-(2-Fluorophenyl)sulfonylpiperazin-1-yl]propanoic acid in lab experiments include its well-characterized pharmacological properties and its potential for use in treating a variety of conditions. However, there are also limitations to using FSP-1 in lab experiments. For example, the exact mechanism of action is not fully understood, which may make it difficult to design experiments to investigate its effects. Additionally, more research is needed to determine the safety and efficacy of FSP-1 in humans.
Zukünftige Richtungen
There are several future directions for research on 3-[4-(2-Fluorophenyl)sulfonylpiperazin-1-yl]propanoic acid. One potential direction is to investigate its potential use in treating other conditions, such as anxiety disorders and post-traumatic stress disorder. Additionally, more research is needed to determine the safety and efficacy of FSP-1 in humans. Another direction for future research is to investigate the exact mechanism of action of FSP-1, which may provide insights into its potential therapeutic applications. Finally, more research is needed to optimize the synthesis method for FSP-1 to produce higher yields and purities.
Synthesemethoden
The synthesis of 3-[4-(2-Fluorophenyl)sulfonylpiperazin-1-yl]propanoic acid involves the reaction of 2-fluorobenzene-1-sulfonyl chloride with piperazine in the presence of a base such as triethylamine. The resulting product is then treated with 3-chloropropanoic acid to yield the final compound. This method has been optimized to produce high yields of pure FSP-1.
Eigenschaften
IUPAC Name |
3-[4-(2-fluorophenyl)sulfonylpiperazin-1-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O4S/c14-11-3-1-2-4-12(11)21(19,20)16-9-7-15(8-10-16)6-5-13(17)18/h1-4H,5-10H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJQQKNCKYFRCFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC(=O)O)S(=O)(=O)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(2-Fluorophenyl)sulfonylpiperazin-1-yl]propanoic acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.